molecular formula C12H13F3O2 B14045599 1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one

1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14045599
M. Wt: 246.22 g/mol
InChI Key: JGBPRLHDQPOZRR-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with ethoxy (-OCH₂CH₃) and trifluoromethyl (-CF₃) groups at the 3- and 5-positions, respectively. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, notably in the preparation of fenfluramine, an appetite suppressant and antiepileptic drug . Its structural design combines electron-withdrawing (-CF₃) and electron-donating (-OCH₂CH₃) substituents, which influence its reactivity and physicochemical properties. The compound’s synthesis typically involves hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile followed by reaction with acetic anhydride and a catalyst .

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

1-[3-ethoxy-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H13F3O2/c1-3-17-11-6-9(4-8(2)16)5-10(7-11)12(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

JGBPRLHDQPOZRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(F)(F)F)CC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzaldehyde and trifluoromethyl ketone.

    Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. .

Chemical Reactions Analysis

1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .

Scientific Research Applications

1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Applications/Findings
This compound -OCH₂CH₃ (3), -CF₃ (5) C₁₂H₁₃F₃O₂ 264.23 Not reported Not reported Fenfluramine precursor
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one -F (3), -CF₃ (5) C₁₀H₈F₄O 220.16 1.268 (predicted) 198.4 (predicted) Intermediate for fluorinated drugs
1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one -F (1), -CF₃ (3) C₁₀H₈F₄O 220.16 Not reported Not reported H-F bond insertion studies
1-(4-(Trifluoromethyl)phenyl)propan-2-one -CF₃ (4) C₁₀H₉F₃O 202.18 Not reported Not reported General ketone reactivity studies
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one -OCH₂CH₃ (3), -SCF₃ (5) C₁₂H₁₃F₃O₂S 278.29 Not reported Not reported Sulfur-containing analogs research

Physicochemical Properties

  • Fluorinated Analogs: The 3-fluoro-5-trifluoromethyl derivative exhibits a higher predicted boiling point (198.4°C) than non-fluorinated analogs, attributed to increased molecular polarity and dipole-dipole interactions.
  • Density : The fluorinated compound in has a predicted density of 1.268 g/cm³, reflecting the influence of fluorine’s high atomic mass.

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis via acetic anhydride-mediated cyclization achieves high yields (>90%) under optimized conditions , whereas fluorinated analogs require specialized reagents like HF·pyr .
  • Regioisomer Purity : Strict control of trifluoromethyl regioisomers (<0.2% by weight) is critical in pharmaceutical preparations to avoid off-target effects .

Biological Activity

1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities. Characterized by the molecular formula C12H13F3OC_{12}H_{13}F_3O, this compound features a phenyl ring with both ethoxy and trifluoromethyl substituents, linked to a propan-2-one moiety. The trifluoromethyl group enhances its lipophilicity and stability, making it an interesting candidate for various therapeutic applications.

The chemical structure of this compound can be represented as follows:

C12H13F3O\text{C}_{12}\text{H}_{13}\text{F}_3\text{O}

Key Features:

  • Ethoxy Group: Increases solubility and alters the electronic properties of the compound.
  • Trifluoromethyl Group: Enhances lipophilicity and stability, contributing to its biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.

  • Enzyme Modulation: The compound may modulate the activity of enzymes associated with oxidative stress and inflammation, potentially influencing cellular signaling pathways.
  • Receptor Interaction: Its unique structure allows it to interact with specific receptors, which could be beneficial in therapeutic contexts.

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

Activity Description
Antioxidant Effects Exhibits radical scavenging properties, potentially reducing oxidative damage.
Anti-inflammatory May inhibit pathways related to inflammation, suggesting therapeutic potential.
Antimicrobial Activity Preliminary studies indicate effectiveness against certain bacterial strains.

Case Studies

  • Antioxidant Activity Study:
    • A study evaluated the radical scavenging ability of this compound using the DPPH assay, showing significant antioxidant properties compared to standard antioxidants.
  • Anti-inflammatory Effects:
    • In vivo studies demonstrated that the compound could reduce edema in carrageenan-induced paw edema models, indicating a potential mechanism for anti-inflammatory action.
  • Antimicrobial Evaluation:
    • The compound was tested against various Gram-positive and Gram-negative bacteria, revealing notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Biological Activity Remarks
1-(3-Ethoxy-4-trifluoromethylphenyl)propan-2-oneModerate antioxidant and anti-inflammatory effectsSimilar structural features
1-(4-Ethoxy-5-trifluoromethylphenyl)propan-2-oneEnhanced antimicrobial propertiesDifferent position of substituents

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